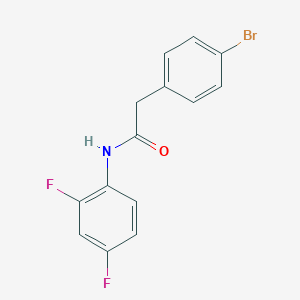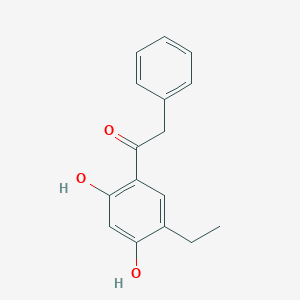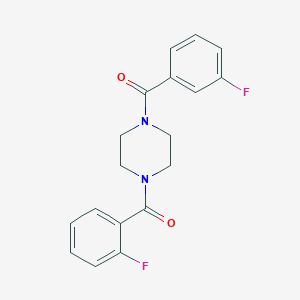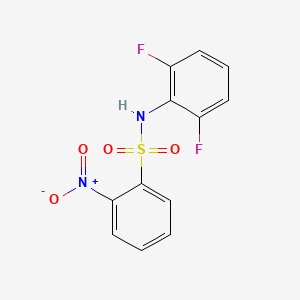![molecular formula C13H12N2O2S2 B5856636 N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B5856636.png)
N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}-2-thiophenecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}-2-thiophenecarboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as BAY 11-7082 and is a potent inhibitor of nuclear factor-kappa B (NF-κB) activation. NF-κB is a transcription factor that plays a crucial role in inflammation, immune response, cell proliferation, and survival. The inhibition of NF-κB activation by BAY 11-7082 has shown promising results in the treatment of various diseases.
Mécanisme D'action
BAY 11-7082 inhibits the activation of NF-κB by blocking the phosphorylation and degradation of inhibitor of kappa B (IκB) proteins. IκB proteins bind to NF-κB and prevent its translocation to the nucleus, where it activates the transcription of various genes involved in inflammation, cell survival, and proliferation. BAY 11-7082 covalently modifies the cysteine residue of IκB kinase (IKK) β, a key kinase involved in the phosphorylation and degradation of IκB proteins, thereby inhibiting the activation of NF-κB.
Biochemical and Physiological Effects:
BAY 11-7082 has been shown to have various biochemical and physiological effects. In cancer cells, BAY 11-7082 induces apoptosis, inhibits cell proliferation, and enhances the cytotoxic effects of chemotherapy drugs. In animal models of inflammation, BAY 11-7082 reduces the levels of pro-inflammatory cytokines, inhibits the recruitment of immune cells to the site of inflammation, and reduces tissue damage. BAY 11-7082 has also been shown to inhibit the replication of viruses by blocking the transcription of viral genes.
Avantages Et Limitations Des Expériences En Laboratoire
BAY 11-7082 has several advantages for lab experiments. It is a potent and specific inhibitor of NF-κB activation, which allows for the selective modulation of NF-κB-dependent gene expression. BAY 11-7082 has also been shown to have good stability in various experimental conditions. However, BAY 11-7082 has some limitations for lab experiments. It can covalently modify other cysteine-containing proteins besides IKKβ, which may lead to off-target effects. BAY 11-7082 also has poor solubility in water, which may limit its use in certain experimental settings.
Orientations Futures
There are several future directions for the scientific research of BAY 11-7082. One potential application is in the treatment of viral infections, where BAY 11-7082 has shown promising results in preclinical studies. Another future direction is in the development of novel formulations of BAY 11-7082 that improve its solubility and bioavailability. Additionally, BAY 11-7082 may have potential therapeutic applications in other diseases such as neurodegenerative disorders and cardiovascular diseases, which warrant further investigation.
Méthodes De Synthèse
The synthesis of N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}-2-thiophenecarboxamide is a multi-step process that involves the reaction of 2-hydroxy-4-methylbenzenediazonium chloride with thiophene-2-carboxylic acid. The resulting intermediate is then reacted with carbon disulfide and sodium hydroxide to yield the final product. This synthesis method has been optimized to obtain high yields and purity of the compound.
Applications De Recherche Scientifique
BAY 11-7082 has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, autoimmune disorders, and viral infections. The inhibition of NF-κB activation by BAY 11-7082 has shown promising results in preclinical studies for the treatment of breast cancer, prostate cancer, and pancreatic cancer. BAY 11-7082 has also been shown to have anti-inflammatory effects in animal models of rheumatoid arthritis, inflammatory bowel disease, and sepsis. Furthermore, BAY 11-7082 has been shown to inhibit the replication of various viruses such as human immunodeficiency virus (HIV), hepatitis B virus (HBV), and hepatitis C virus (HCV).
Propriétés
IUPAC Name |
N-[(2-hydroxy-4-methylphenyl)carbamothioyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2S2/c1-8-4-5-9(10(16)7-8)14-13(18)15-12(17)11-3-2-6-19-11/h2-7,16H,1H3,(H2,14,15,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQFYZFWIBGHVFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=S)NC(=O)C2=CC=CS2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-hydroxy-4-methylphenyl)carbamothioyl]thiophene-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]-N,N-diethylacetamide](/img/structure/B5856565.png)
![N'-[(3,3-diphenylpropanoyl)oxy]-4-pyridinecarboximidamide](/img/structure/B5856574.png)
![2-[({[2-(dimethylamino)ethyl]amino}carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5856582.png)
![1-(4-methoxyphenyl)-4-(4-morpholinyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5856603.png)
![1-methoxy-2-[1-(4-methoxyphenyl)cyclopentyl]benzene](/img/structure/B5856605.png)

![methyl 4-[(2,6-difluorobenzoyl)amino]benzoate](/img/structure/B5856621.png)


![1-(4-{[(5-nitro-2-thienyl)methylene]amino}phenyl)ethanone](/img/structure/B5856647.png)
![1-methyl-4-{3-[(4-methylphenyl)thio]propanoyl}piperazine](/img/structure/B5856659.png)
![N'-[1-(3-isopropenylphenyl)-1-methylethyl]-N-methyl-N-(1-methyl-4-piperidinyl)urea](/img/structure/B5856665.png)
![4-fluoro-N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}benzamide](/img/structure/B5856666.png)
